molecular formula C15H23NO2 B14644389 N-[2-(Heptyloxy)phenyl]acetamide CAS No. 55792-58-0

N-[2-(Heptyloxy)phenyl]acetamide

Cat. No.: B14644389
CAS No.: 55792-58-0
M. Wt: 249.35 g/mol
InChI Key: RXQDIBXLLIRYPM-UHFFFAOYSA-N
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Description

N-[2-(Heptyloxy)phenyl]acetamide is a chemical compound of significant interest in medicinal chemistry research. It is structurally characterized as an acetamide derivative featuring a heptyloxy chain at the ortho position of the phenyl ring. This structure is related to other investigated phenoxy acetamide compounds, which are often explored as key intermediates in the synthesis of more complex molecules with potential pharmacological activities . Research into structurally similar compounds, particularly other alkoxylated acetamide derivatives, suggests potential areas of application for this chemical. For instance, studies on N-(2-hydroxy phenyl) acetamide have demonstrated promising anti-arthritic and anti-inflammatory properties in animal models, significantly inhibiting inflammation-related cytokines like IL-1β and TNF-α, as well as reducing oxidative stress . Furthermore, related alkoxy-phenyl triazole derivatives, for which compounds like this compound can serve as synthetic precursors, have shown potent anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests . The heptyloxy chain is a feature of interest in such studies, as it is believed to enhance the lipophilicity and blood-brain barrier permeability of molecules, which is a critical factor in the development of central nervous system (CNS) active agents . This makes this compound a valuable building block for researchers designing and synthesizing novel compounds for neurological and inflammatory disease research. The exact mechanism of action for this compound itself is an area for further investigation, but evidence from related compounds indicates that similar structures may work through GABA-mediated mechanisms or the modulation of inflammatory cytokines . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

55792-58-0

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-(2-heptoxyphenyl)acetamide

InChI

InChI=1S/C15H23NO2/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)16-13(2)17/h7-8,10-11H,3-6,9,12H2,1-2H3,(H,16,17)

InChI Key

RXQDIBXLLIRYPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Heptyloxy)phenyl]acetamide typically involves the reaction of 2-(heptyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C7H15OC6H4NH2+(CH3CO)2OC7H15OC6H4NHCOCH3+CH3COOHC_7H_{15}OC_6H_4NH_2 + (CH_3CO)_2O \rightarrow C_7H_{15}OC_6H_4NHCOCH_3 + CH_3COOH C7​H15​OC6​H4​NH2​+(CH3​CO)2​O→C7​H15​OC6​H4​NHCOCH3​+CH3​COOH

In this reaction, 2-(heptyloxy)aniline reacts with acetic anhydride to form this compound and acetic acid as a byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Heptyloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

    Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Scientific Research Applications of N-[2-(Heptyloxy)phenyl]acetamide

This compound, also known as Acetamide, N-[2-(heptyloxy)phenyl]-, is a chemical compound with potential applications in scientific research .

Chemistry

This compound's primary application lies in its role as a building block in organic synthesis and as a reagent in various chemical reactions.

Other areas of research

  • Anticonvulsant Activity Studies have explored related compounds for anticonvulsant activity. For example, 7-(heptyloxy)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline showed anticonvulsant activity with an ED50 of 13.5 mg/kg and PI of > 8.9 . Additionally, 9-(exyloxy)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-3(2H)-one (9a ) exhibited significant anticonvulsant activity in maximal electroshock (MES) tests with an ED50 value of 63.31 mg/kg and showed wide margins of safety with a protective index (PI > 7.9) .
  • Analgesic Agent A series of N-phenylacetamide sulphonamides were synthesized, and N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35 ) exhibited good analgesic activity comparable or superior to paracetamol . The compounds N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36 ) and N-(4-(piperazin-1-ylsulfonyl) phenyl) acetamide (37 ) showed anti-hypernociceptive activity associated with inflammatory pain .
  • Anti-cancer agent A series of acetamide sulfonyl analogs have been designed, synthesized, and screened for in-vitro cytotoxic activity against different human cancer cell lines . Compounds such as N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38 ), N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide (39 ), and N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40 ) showed remarkable anticancer activity on most tested cell lines .
  • Biological Activity N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-(2-methylphenoxy)acetamide is being studied for biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism by which N-[2-(Heptyloxy)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The ortho -heptyloxy group in the target compound may confer distinct steric and electronic effects compared to para -substituted analogs like N-(4-(heptyloxy)phenyl)acetamide .
  • Chloro and hydroxyl groups () improve hydrogen-bonding capacity, influencing solubility and crystallinity.

Q & A

Q. What are the standard synthetic routes for N-[2-(Heptyloxy)phenyl]acetamide?

The synthesis typically involves condensation reactions between substituted phenols and acetamide derivatives. Key methodologies include:

  • Nucleophilic substitution : Reacting 2-heptyloxyphenol with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile. Reaction progress is monitored via TLC, followed by filtration and solvent evaporation under reduced pressure .
  • Catalyzed coupling : Piperidine or similar catalysts may enhance reaction efficiency in ethanol-dioxane mixtures, yielding crystalline products after refluxing for 12–24 hours .
  • Optimized yields : Using stoichiometric ratios (e.g., 1:1.5 molar ratio of phenol to acetamide precursor) and inert atmospheres minimizes side reactions .

Q. How is this compound characterized in academic research?

Characterization employs multi-spectral analysis :

  • FTIR : Confirms the presence of amide C=O stretching (~1650 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons in the 2-heptyloxyphenyl group appear as a multiplet (δ 6.8–7.2 ppm), while the acetamide methyl group resonates as a singlet (δ 2.1 ppm) .
    • ¹³C NMR : The carbonyl carbon (C=O) typically appears at ~170 ppm .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 278.18) .
  • X-ray diffraction (XRD) : Single-crystal XRD determines bond lengths and angles, confirming spatial arrangement .

Q. What safety precautions are required when handling this compound?

  • Hazard classification : GHS Category 4 (oral toxicity), Category 2 (skin/eye irritation), and Category 3 (respiratory irritation) .
  • Protective measures :
    • PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .
    • Ventilation : Use fume hoods to avoid aerosol formation during synthesis .
    • First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, achieving yields >90% .
  • Catalyst optimization : Piperidine (5 mol%) reduces reaction time from 24 hours to 12 hours in ethanol-dioxane systems .
  • Temperature control : Refluxing at 80°C minimizes byproduct formation compared to room-temperature reactions .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) isolates the target compound from unreacted precursors .

Q. How to address contradictory spectral data when characterizing derivatives of this compound?

  • Deuterated solvent artifacts : Ensure solvents (e.g., DMSO-d₆) are anhydrous to prevent peak splitting in ¹H NMR .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) resolves conformational ambiguities in flexible heptyloxy chains .
  • Cross-validation : Combine XRD with IR and MS to resolve discrepancies in functional group assignments. For example, a carbonyl peak at 1680 cm⁻¹ in IR may correlate with XRD-confirmed hydrogen bonding .
  • Impurity profiling : HPLC-MS identifies side products (e.g., unreacted phenol derivatives) that distort spectral interpretations .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., SARS-CoV-2 main protease) using crystal structures from the PDB .
  • Antioxidant assays : DPPH radical scavenging and FRAP tests quantify activity, with IC₅₀ values compared to ascorbic acid controls .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HEK-293) assess viability at varying concentrations (10–100 μM) .
  • Structure-activity relationships (SAR) : Modifying the heptyloxy chain length or acetamide substituents (e.g., halogenation) correlates with enhanced bioactivity .

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